



# Application Notes and Protocols for In Vitro Studies of ALG-000184

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Compound of Interest		
Compound Name:	ALG-000184	
Cat. No.:	B15564524	Get Quote

Audience: Researchers, scientists, and drug development professionals.

#### Introduction:

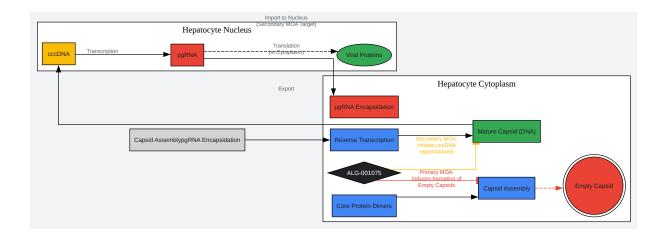
ALG-000184 is a prodrug of ALG-001075, a potent, orally bioavailable capsid assembly modulator (CAM) for the treatment of chronic hepatitis B (CHB).[1][2][3][4][5] As a Class II/E CAM, its active form, ALG-001075, exhibits a dual mechanism of action against the hepatitis B virus (HBV).[6][7][8][9][10][11][12] This document provides detailed protocols for the in vitro characterization of ALG-000184, including antiviral activity and cytotoxicity assays, along with a summary of its reported potency.

#### Mechanism of Action:

The active metabolite of **ALG-000184**, ALG-001075, disrupts the normal process of HBV capsid assembly.[7] Its primary mechanism involves the induction of premature assembly of core protein dimers, leading to the formation of empty, non-functional viral capsids. This process effectively prevents the encapsidation of pregenomic RNA (pgRNA), a critical step for viral replication, thereby significantly reducing the levels of HBV DNA and RNA.[9][10]

A secondary, less potent mechanism of action involves the prevention of new covalently closed circular DNA (cccDNA) formation.[6][9][11] The cccDNA resides in the nucleus of infected hepatocytes and serves as the transcriptional template for all viral RNAs. By inhibiting the replenishment of the cccDNA pool, ALG-001075 can help to reduce the production of viral antigens, including HBsAg.[10][11]





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Caption: Mechanism of Action of ALG-001075 on HBV Lifecycle.

## Data Presentation Antiviral Activity of ALG-000184 and ALG-001075

The following table summarizes the in vitro antiviral potency of **ALG-000184** and its active metabolite, ALG-001075, against HBV in different cell-based assay systems.



Compound	Cell Line	Parameter	Value (nM)	Reference
ALG-001075	HepG2.117	EC50	0.63	[8][10]
ALG-000184	HepG2.117	EC50	1.45	[10]
ALG-001075	HepG2.2.15	EC50	< 1	[13]
ALG-001075	Primary Human Hepatocytes	EC50	~1	[1]
ALG-001075	N/A	EC50 (Primary MOA)	1.98	[9][11]
ALG-001075	N/A	EC50 (Secondary MOA)	70.0	[11]

In Vitro Cytotoxicity

Compound	Cell Line	Parameter	Value (µM)	Reference
ALG-000184 Analogs	N/A	CC50	> 50	[14]

Note: Specific cytotoxicity data for **ALG-000184** was not detailed in the provided search results, but related compounds showed low cytotoxicity.

## **Experimental Protocols**

The following are detailed protocols for determining the in vitro antiviral activity and cytotoxicity of **ALG-000184**.

## Antiviral Potency (EC50) Determination in HepG2.117 Cells

This protocol describes the determination of the 50% effective concentration (EC50) of **ALG-000184** by quantifying the reduction in extracellular HBV DNA levels using quantitative PCR (qPCR).



#### Materials:

- HepG2.117 cells
- Dulbecco's Modified Eagle Medium (DMEM)
- Fetal Bovine Serum (FBS)
- Penicillin-Streptomycin solution
- ALG-000184 compound
- DMSO (for compound dilution)
- 96-well cell culture plates
- DNA extraction kit
- qPCR master mix and primers/probe for HBV DNA

#### Procedure:

- · Cell Seeding:
  - Culture HepG2.117 cells in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin at 37°C in a humidified 5% CO2 incubator.
  - Trypsinize and count the cells. Seed the cells into 96-well plates at a density of 5 x 104 cells per well in 100 μL of culture medium.
  - Incubate the plates for 24 hours to allow for cell attachment.
- Compound Preparation and Treatment:
  - Prepare a 10 mM stock solution of ALG-000184 in DMSO.
  - Perform serial dilutions of the stock solution in culture medium to achieve final concentrations ranging from picomolar to micromolar (e.g., 10-point, 3-fold dilutions).
     Ensure the final DMSO concentration in all wells is ≤ 0.5%.



- Remove the medium from the cells and add 100 μL of the medium containing the diluted compound. Include "cells only" (no compound) and "medium only" (no cells) controls.
- Incubation:
  - Incubate the treated plates for 4 days at 37°C and 5% CO2.
- Supernatant Collection and DNA Extraction:
  - After incubation, carefully collect the cell culture supernatant from each well.
  - Extract viral DNA from a 50 μL aliquot of the supernatant using a commercial viral DNA extraction kit according to the manufacturer's instructions.
- HBV DNA Quantification by qPCR:
  - Prepare a qPCR reaction mixture using a suitable master mix and HBV-specific primers and probe.
  - Add 5 µL of the extracted DNA to each qPCR reaction.
  - Run the qPCR assay using a standard thermal cycling protocol. Include a standard curve of known HBV DNA concentrations for absolute quantification.
- Data Analysis:
  - Determine the HBV DNA concentration for each well from the standard curve.
  - Calculate the percentage of inhibition for each compound concentration relative to the "cells only" control.
  - Plot the percentage of inhibition against the logarithm of the compound concentration and fit the data to a four-parameter logistic (sigmoidal) curve to determine the EC50 value.

## Cytotoxicity (CC50) Assay

This assay should be run in parallel with the antiviral assay to determine the 50% cytotoxic concentration (CC50) and calculate the selectivity index (SI = CC50/EC50).



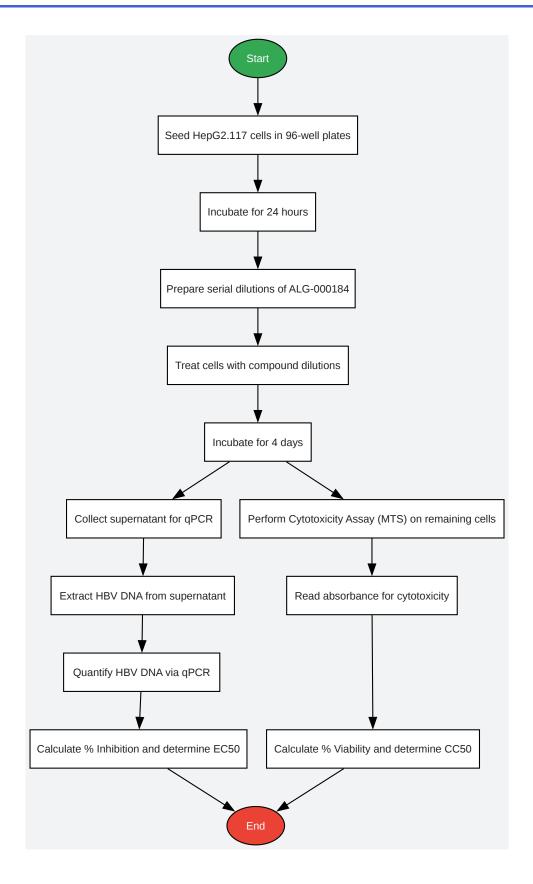
### Materials:

- CellTiter 96® AQueous One Solution Cell Proliferation Assay (MTS) or similar cytotoxicity assay kit.
- The 96-well plates from the antiviral assay (or a replica plate prepared identically).

## Procedure:

- Assay Preparation:
  - After collecting the supernatant for the antiviral assay, carefully remove any remaining medium from the wells.
  - Add 100 μL of fresh culture medium to each well.
- MTS Reagent Addition:
  - Add 20 μL of the MTS reagent to each well.
  - Incubate the plate for 1-4 hours at 37°C in the CO2 incubator, or as per the manufacturer's protocol.
- Absorbance Measurement:
  - Measure the absorbance at 490 nm using a 96-well plate reader.
- Data Analysis:
  - Calculate the percentage of cell viability for each compound concentration relative to the "cells only" control.
  - Plot the percentage of viability against the logarithm of the compound concentration and use non-linear regression to determine the CC50 value.





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**Caption:** General workflow for in vitro evaluation of **ALG-000184**.



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